

# Application Notes and Protocols: Western Blot Analysis of AXIN2 Stabilization by JW74

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## Compound of Interest

Compound Name: JW74

Cat. No.: B1684662

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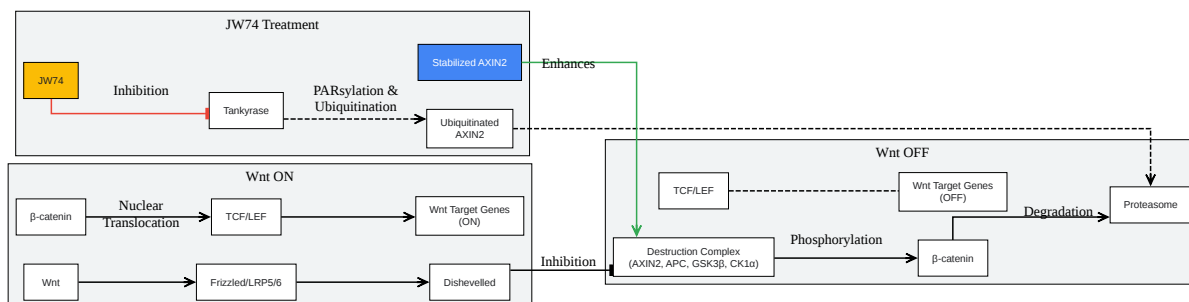
## Introduction

The Wnt/ $\beta$ -catenin signaling pathway is a crucial regulator of cellular processes including proliferation, differentiation, and cell fate decisions.[1][2][3] Dysregulation of this pathway is implicated in numerous cancers.[4][5] A key negative regulator of this pathway is the destruction complex, which targets  $\beta$ -catenin for proteasomal degradation.[4] This complex is composed of several proteins, including Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 $\beta$  (GSK3 $\beta$ ).[5]

AXIN2, also known as conductin or axil, is a scaffold protein within this complex and its levels are critical for the complex's activity.[6] **JW74** is a small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[7] Tankyrases poly(ADP-ribosyl)ate AXIN proteins, marking them for ubiquitination and subsequent degradation.[6] By inhibiting tankyrases, **JW74** prevents AXIN2 degradation, leading to its stabilization.[7] This enhanced stability of AXIN2 reinforces the  $\beta$ -catenin destruction complex, thereby suppressing Wnt/ $\beta$ -catenin signaling.[7] This application note provides a detailed protocol for utilizing Western blotting to detect the stabilization of AXIN2 in response to **JW74** treatment.

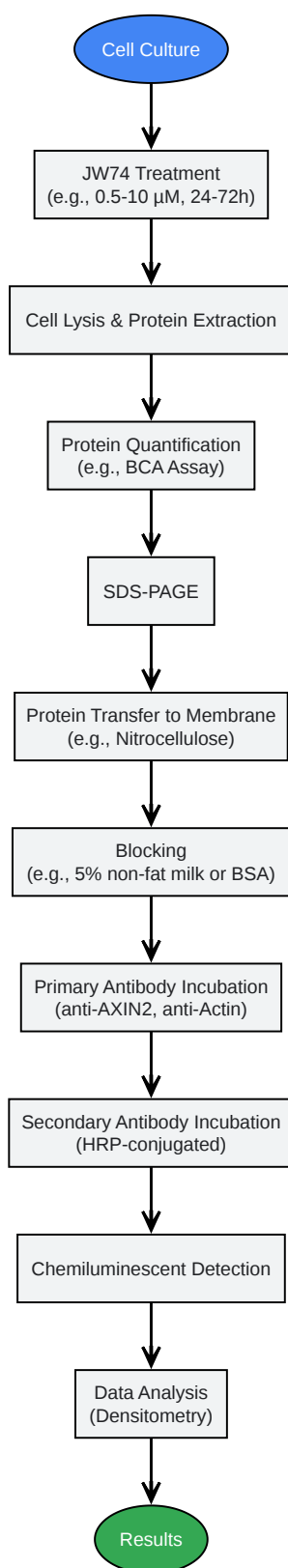
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of **JW74** action on the Wnt/ $\beta$ -catenin signaling pathway and the experimental workflow for the Western blot protocol.



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Caption: **JW74** inhibits Tankyrase, stabilizing AXIN2 and enhancing the  $\beta$ -catenin destruction complex.



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